molecular formula C17H19NO4S B5668466 ETHYL 5-ETHYL-2-(2-METHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE

ETHYL 5-ETHYL-2-(2-METHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B5668466
M. Wt: 333.4 g/mol
InChI Key: DGRILHFTSHFEDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-ETHYL-2-(2-METHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a thiophene derivative, a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of thiophene derivatives, including ETHYL 5-ETHYL-2-(2-METHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE, typically involves condensation reactions. Common synthetic routes include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Gewald synthesis involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

ETHYL 5-ETHYL-2-(2-METHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Properties

IUPAC Name

ethyl 5-ethyl-2-[(2-methoxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-4-11-10-13(17(20)22-5-2)16(23-11)18-15(19)12-8-6-7-9-14(12)21-3/h6-10H,4-5H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRILHFTSHFEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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